molecular formula C18H23NO3 B2811414 N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 573669-14-4

N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2811414
CAS No.: 573669-14-4
M. Wt: 301.386
InChI Key: RUTVOTPITWJIKI-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The bicyclo[2.2.1]heptane framework provides rigidity and spatial orientation that can be advantageous in binding to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the following steps:

    Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized via a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the carboxamide group: The carboxamide functionality is introduced through an amidation reaction, where the carboxylic acid derivative of the bicyclic core reacts with 2-methoxyaniline under dehydrating conditions.

    Functional group modifications:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the amidation and methylation steps to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the bicyclic structure, potentially converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitrating mixtures under controlled conditions.

Major Products:

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives of the bicyclic core.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-Methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly those targeting central nervous system disorders due to its rigid structure.

    Biological Studies: The compound can be used to study receptor-ligand interactions, given its potential to bind selectively to certain biological targets.

    Industrial Applications: It may be used in the synthesis of complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can fit into the active sites of these targets, potentially inhibiting their activity. The methoxyphenyl group can engage in hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    N-(2-Hydroxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-Methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness: N-(2-Methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific combination of a bicyclic core with a methoxyphenyl group, providing distinct physicochemical properties and biological activity. This uniqueness makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-16(2)17(3)9-10-18(16,11-14(17)20)15(21)19-12-7-5-6-8-13(12)22-4/h5-8H,9-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTVOTPITWJIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC=C3OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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